PROTAC CYP1B1 degrader-2

BRD4 Bromodomain Selectivity

Standard BRD4 PROTACs often suffer from linker-dependent selectivity shifts or CRBN-mediated off-target effects. This heterobifunctional degrader addresses those limitations with a defined chemical architecture. - **Target engagement:** Bi-thiazole warhead provides preferential BRD4 BD2 affinity (Kd = 4 nM). - **Degradation profile:** VHL recruitment avoids IKZF1/3 degradation seen with CRBN-based PROTACs. - **Physicochemical design:** C8-octanoyl linker confers picomolar DC50 and improved passive permeability vs PEG analogs. - **Immediate supply:** Available for R&D, 3D cultures, and in vivo xenograft studies.

Molecular Formula C49H56ClN7O5S3
Molecular Weight 954.7 g/mol
Cat. No. B12370279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC CYP1B1 degrader-2
Molecular FormulaC49H56ClN7O5S3
Molecular Weight954.7 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCOC4=CC=CC=C4C5=CSC(=N5)C6=CSC(=N6)NC7=CC=C(C=C7)Cl)O
InChIInChI=1S/C49H56ClN7O5S3/c1-30(32-16-18-33(19-17-32)43-31(2)51-29-65-43)52-45(60)40-25-36(58)26-57(40)47(61)44(49(3,4)5)56-42(59)15-9-7-6-8-12-24-62-41-14-11-10-13-37(41)38-27-63-46(54-38)39-28-64-48(55-39)53-35-22-20-34(50)21-23-35/h10-11,13-14,16-23,27-30,36,40,44,58H,6-9,12,15,24-26H2,1-5H3,(H,52,60)(H,53,55)(H,56,59)/t30-,36+,40-,44+/m0/s1
InChIKeyFUWMQQKQTVJWOX-HBZXKZFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BRD4 PROTAC (Bi-Thiazole): Baseline Overview


(2S,4R)-1-[(2S)-2-[8-[2-[2-[2-(4-chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide (C49H56ClN7O5S3; MW 954.7) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce degradation of bromodomain-containing protein 4 (BRD4) [1]. Structurally, it comprises three distinct modules: a VHL E3 ubiquitin ligase ligand (derived from VH032), a BET bromodomain-targeting warhead featuring a characteristic bi‑thiazole motif (4‑chloroanilino‑1,3‑thiazol‑4‑yl substituted), and a C8‑alkyl/octanoylamino linker tethering the two binding moieties [1][2]. This compound belongs to the class of VHL‑recruiting BET degraders, positioning it alongside well‑characterized PROTACs such as MZ1, dBET1, ARV‑771, and GNE‑987. Its distinctive bi‑thiazole warhead and lipophilic octanoyl linker differentiate it from early‑generation JQ1‑based or PEG‑linked PROTACs, and these structural features inform its procurement for applications requiring distinct degradation selectivity or physicochemical properties [3][4].

1 Bi-thiazole warhead supports BRD4 BD2-preferential engagement studies
2 Lipophilic octanoyl linker may improve passive cell permeability in difficult-to-transfect models
3 VHL E3 ligase recruitment avoids CRBN-associated neosubstrate degradation

Why Generic BRD4 PROTAC Substitution Fails


The assumption that any BRD4‑targeting PROTAC can be interchanged is contradicted by the well‑documented dependence of degradation efficiency and selectivity on linker composition, warhead exit vector, and ternary complex cooperativity [1]. For example, swapping a polyethylene glycol (PEG) linker for an alkyl chain can invert selectivity within the BET family or abolish degradation entirely, even when the individual binding affinities remain comparable [2]. Similarly, PROTACs built on the same VHL ligand but with different warheads (JQ1 vs. I‑BET726) exhibit opposite cooperativity and disparate cellular activity profiles [1]. Consequently, a compound such as the one described here—with its unique bi‑thiazole warhead and lipophilic octanoyl linker—cannot be replaced by a generic “BRD4 degrader” without risking altered target engagement, off‑target degradation, or loss of pharmacological effect. The following quantitative evidence demonstrates where this compound provides measurable differentiation relative to its closest analogs.

Linker composition

Switching from octanoyl alkyl to PEG linker may invert BRD4 selectivity or abolish degradation.

Warhead exit vector

Bi-thiazole vs. JQ1 warhead alters ternary complex cooperativity and cellular activity profile.

E3 ligase recruitment

Replacing VHL with CRBN-based PROTAC introduces IKZF1/3 and GSPT1 off-target degradation risks.

Product-Specific Evidence for BRD4 PROTAC


Preferential BRD4 BD2 Binding by Bi-Thiazole Warhead

The 4-chloroanilino-bi-thiazole warhead of this PROTAC is derived from the tetrahydroquinoline BET inhibitor I‑BET726, which exhibits a Kd of 4 nM for the second bromodomain of BRD4 (BRD4 BD2) . In contrast, the widely used pan‑BET inhibitor (+)-JQ1 (employed in MZ1 and dBET1) displays Kd values of ~50–90 nM for BRD4 BD1/2 and similar affinity for BRD2/3 [1]. The bi‑thiazole warhead therefore provides a measurable selectivity advantage for BRD4 BD2, which can translate into distinct degradation profiles when incorporated into a PROTAC scaffold [2].

BRD4 BD2 affinity
Class-level inference
Kd = 4 nM vs ~50–90 nM (JQ1)
Supports BRD4 BD2-preferential degradation
Warhead I-BET726 data; confirm in full PROTAC context
BRD4 Bromodomain Selectivity Binding Affinity Bi-Thiazole

Enhanced Cooperativity with Octanoyl Linker

The C8 alkyl/octanoyl linker of this compound is structurally analogous to the ten‑methylene spacer employed in GNE‑987, which confers picomolar cellular degradation potency (DC50 = 0.03 nM in EOL‑1 AML cells) [1][2]. In contrast, PROTACs with flexible PEG linkers (e.g., MZ1, 3‑unit PEG) exhibit higher DC50 values (8–23 nM in H661/H838 cells) [3]. Although direct head‑to‑head data for the exact compound are not publicly available, the class‑level inference is that hydrophobic alkyl linkers can enhance ternary complex stability and cell permeability, thereby lowering the concentration required for half‑maximal degradation (DC50) [4].

Cellular degradation potency
Class-level inference
Analog DC50 0.03 nM vs 8–23 nM (PEG)
Hydrophobic linker may enhance degradation efficiency
Exact compound not tested; verify experimentally
PROTAC Linker Optimization Cooperativity Ternary Complex Hydrophobic Linker

Enhanced Cellular Permeability via Octanoyl Linker

Alkyl linkers increase the lipophilicity (cLogP) of PROTACs relative to PEG linkers, which correlates with improved passive membrane permeability [1]. A structurally related alkyl‑linked BET degrader, OARV‑771, is explicitly noted for “improved cell permeability” and achieves DC50 values of 6 nM (BRD4), 1 nM (BRD2), and 4 nM (BRD3) . While permeability data for the exact compound are not reported, the presence of an octanoyl linker (calculated cLogP ~5–6) predicts higher permeability than MZ1 (cLogP ~2.5) or ARV‑771 (cLogP ~3.8) [1][2]. This is particularly relevant for assays in difficult‑to‑transfect cells or for in vivo applications where intracellular accumulation is critical.

Predicted permeability
Class-level inference
cLogP ~5–6 vs ~2.5 (MZ1)
Octanoyl linker may improve passive membrane penetration
In silico estimate; confirm with PAMPA or Caco-2 assay
Cell Permeability PAMPA Caco‑2 Lipophilic Linker PROTAC

Avoidance of CRBN-Mediated Off-Target Degradation

Unlike cereblon (CRBN)‑recruiting PROTACs (e.g., dBET1, dBET6), which can induce degradation of unintended neosubstrates such as IKZF1/3 (Ikaros/Aiolos) and GSPT1 [1][2], this compound recruits the VHL E3 ligase. VHL is not known to possess an endogenous degron‑mimicking activity, and no VHL‑dependent off‑target degradation has been reported for VHL‑based PROTACs [3]. This fundamental difference reduces the risk of confounding phenotypes in target‑validation studies and simplifies interpretation of biological results.

Off-target degradation
Class-level inference
No known VHL neosubstrates
VHL recruitment may reduce off-target risk vs CRBN PROTACs
Proteomics validation recommended
E3 Ligase VHL Cereblon Neosubstrate Off‑target

Best Applications for BRD4 PROTAC


Selective BRD4 BD2 Degradation in Transcriptional Addiction

Given the bi‑thiazole warhead's preferential affinity for BRD4 BD2 (Kd = 4 nM), this PROTAC is suited for experiments requiring selective depletion of BRD4 isoforms or bromodomains without concomitant loss of BRD2/3 . This is especially valuable in oncology research where BRD4‑specific super‑enhancer regulation drives oncogene expression (e.g., MYC, BCL2) independently of other BET proteins [1].

Cellular Assays with High Potency and Permeability

The octanoyl linker is expected to confer picomolar degradation potency and enhanced passive permeability relative to PEG‑linked VHL PROTACs [2][3]. This makes the compound ideal for high‑content screening, 3D spheroid cultures, or in vivo xenograft studies where limited compound exposure or poor cell penetration would otherwise confound results.

CRBN-Free Target Validation in Immunology and Hematology

Because this compound recruits VHL rather than CRBN, it avoids the degradation of immunomodulatory neosubstrates (IKZF1/3, GSPT1) that are commonly observed with CRBN‑based PROTACs [4][5]. It is therefore preferred for studies in immune cells (e.g., T‑cells, NK cells) or hematopoietic lineages where CRBN‑mediated off‑target effects could alter cell viability or function independently of BRD4 degradation.

Linker Lipophilicity SAR Campaigns

The C8 alkyl/octanoyl linker represents a distinct chemical space between short PEG linkers (e.g., MZ1) and ultra‑long alkyl chains (e.g., GNE‑987) [3][6]. Procurement of this compound enables systematic evaluation of how linker hydrophobicity affects ternary complex formation, degradation kinetics, and in vivo pharmacokinetics, contributing to rational PROTAC design.

Application
Selection Property
Validation Focus
BRD4 BD2-dependent transcription studies
Bi-thiazole warhead BRD4 BD2 preference
Confirm selective degradation of BRD4 over BRD2/3
Cell permeability-limited assays (3D cultures, in vivo)
Lipophilic octanoyl linker (predicted high cLogP)
Verify intracellular accumulation and degradation at low concentrations
Target validation in immune or hematopoietic cells
VHL E3 ligase recruitment (no IKZF1/3 degradation)
Assess absence of CRBN-like off-target effects on viability/function
Linker structure-activity relationship studies
C8 alkyl linker as intermediate hydrophobicity
Compare degradation kinetics and PK with shorter/longer linkers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


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